molecular formula C21H28N4O4 B2390114 (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-00-1

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2390114
CAS No.: 946324-00-1
M. Wt: 400.479
InChI Key: NICGYGLMEBLVTI-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrimidine and phenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

    Industry: Its unique chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3,5-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone include other piperazine derivatives and pyrimidine-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-5-10-29-20-14-19(22-15(2)23-20)24-6-8-25(9-7-24)21(26)16-11-17(27-3)13-18(12-16)28-4/h11-14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICGYGLMEBLVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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